molecular formula C10H6Br2O2 B169264 1,5-Dibromonaphthalene-2,6-diol CAS No. 132178-78-0

1,5-Dibromonaphthalene-2,6-diol

Cat. No.: B169264
CAS No.: 132178-78-0
M. Wt: 317.96 g/mol
InChI Key: COJNHIANORGBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

1,5-Dibromonaphthalene-2,6-diol can be synthesized through the bromination of naphthalene-2,6-diol. A common synthetic route involves the use of N-Bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in tetrahydrofuran (THF) under reflux conditions . The reaction mixture is then quenched with saturated sodium thiosulfate and filtered to obtain the desired product .

Chemical Reactions Analysis

1,5-Dibromonaphthalene-2,6-diol undergoes various chemical reactions, including:

Common reagents used in these reactions include N-Bromosuccinimide for bromination, sodium thiosulfate for quenching, and various oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

1,5-Dibromonaphthalene-2,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dibromonaphthalene-2,6-diol involves its interaction with molecular targets through hydrogen bonding and other weak intermolecular attractions. The phenolic hydroxyl groups participate in hydrogen bonding, which can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

1,5-dibromonaphthalene-2,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJNHIANORGBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=C(C=C2)O)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565101
Record name 1,5-Dibromonaphthalene-2,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132178-78-0
Record name 1,5-Dibromonaphthalene-2,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural insights were gained by comparing 1,5-Dibromonaphthalene-2,6-diol with 1,5-Dichloronaphthalene-2,6-diol?

A: The research paper "Comparison of the structures of 1,5-dichloro- and this compound and their co-crystalline compounds with dioxane" [] investigates the crystal structures of both compounds and their interactions with dioxane. The study employed X-ray crystallography to determine bond lengths, angles, and intermolecular interactions, highlighting the impact of halogen substitution on the crystal packing and potential for forming co-crystals. This information provides valuable insights into the structural features of this compound.

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